Dhodh-IN-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19ClF4N6O4 |
|---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methyl-3-pyridinyl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide |
InChI |
InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1 |
InChI Key |
XEDJGCIOZDHXOR-JTQLQIEISA-N |
Isomeric SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Dhodh-IN-21 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Dhodh-IN-21 and other potent Dihydroorotate Dehydrogenase (DHODH) inhibitors in Acute Myeloid Leukemia (AML) cells. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors induce a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis. This document synthesizes preclinical data, details key experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting a Metabolic Vulnerability in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A key feature of many AML subtypes is a blockade in cellular differentiation, leading to an accumulation of immature, self-renewing leukemic cells.[1][2][3] Recent therapeutic strategies have focused on overcoming this differentiation arrest.[1][4]
A promising therapeutic target that has emerged is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][2][3][5] Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[6][7] this compound, a potent and selective DHODH inhibitor, exemplifies a new class of anticancer agents that exploit this metabolic vulnerability.[8]
This compound: A Potent DHODH Inhibitor
This compound (also referred to as compound 19) is an orally active and selective inhibitor of DHODH with a reported IC50 value of 1.1 nM.[8] Its anticancer activity has been demonstrated in various AML cell lines, where it inhibits proliferation at nanomolar concentrations.
Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound and other notable DHODH inhibitors in AML cell lines.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Proliferation Assay) | Reference |
| This compound | DHODH | 1.1 nM | MOLM-13 | 2.0 nM | [8] |
| THP-1 | 5.0 nM | [8] | |||
| AG636 | DHODH | Not Reported | Not Reported | Not Reported | [5][9] |
| Brequinar (BRQ) | DHODH | 1.8 nM | T-ALL cell lines | Nanomolar range | [10][11] |
| MEDS433 | DHODH | 1.2 nM | THP-1 | EC50 (differentiation) = 32.8 nM | [10][12][13] |
| PTC299 | DHODH | Not Reported | HL60, THP-1 | Not Reported | [7][14] |
| Isobavachalcone | DHODH | Not Reported | Not Reported | Not Reported | [3][6] |
Core Mechanism of Action in AML Cells
The primary mechanism of action of this compound and other DHODH inhibitors is the induction of pyrimidine starvation. This metabolic stress triggers a multi-faceted anti-leukemic response, as detailed below.
Inhibition of De Novo Pyrimidine Biosynthesis
DHODH is a flavin-dependent mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain.[5] By inhibiting DHODH, this compound blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides. This depletion of the pyrimidine pool is the initiating event in the drug's mechanism of action. The on-target effect of DHODH inhibitors can be confirmed by the rescue of the phenotype upon supplementation with exogenous uridine, which bypasses the enzymatic block.[2][3][7][14]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Induction of Myeloid Differentiation
A hallmark of DHODH inhibition in AML is the reversal of the characteristic differentiation block.[1][5] By inducing pyrimidine starvation, DHODH inhibitors force AML cells to exit the self-renewal program and undergo myeloid differentiation.[10] This is phenotypically observed by an increase in the expression of mature myeloid markers, such as CD11b.[1]
Cell Cycle Arrest and Apoptosis
Depletion of pyrimidines leads to replicative stress, causing AML cells to arrest in the S-phase or G2/M phase of the cell cycle.[12][15] Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[2][3][6][12]
Downregulation of Key Oncogenic Pathways
DHODH inhibition has been shown to modulate the expression and activity of critical oncogenic drivers in AML.
-
MYC: DHODH is often co-expressed with the MYC oncogene in AML patients.[6][16] Inhibition of DHODH leads to a significant reduction in MYC protein expression, which in turn relieves the transcriptional suppression of cell cycle inhibitors like p21.[6][16]
-
Protein Translation and YY1: DHODH blockade rapidly shuts down protein translation in leukemic stem cells (LSCs).[5][9][17] This effect is mediated, in part, by the downregulation of the transcription factor Yin Yang 1 (YY1), which is a key sensor in this molecular response.[5][9][17]
Caption: Downstream effects of DHODH inhibition on key signaling pathways in AML.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used to investigate the mechanism of action of DHODH inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the inhibitor on the growth and viability of AML cells.
-
Methodology:
-
AML cell lines (e.g., MOLM-13, THP-1, HL60) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72-120 hours).
-
Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated by fitting the dose-response data to a non-linear regression model.
-
Differentiation Assays
-
Objective: To assess the ability of the inhibitor to induce myeloid differentiation.
-
Methodology:
-
AML cells are treated with the DHODH inhibitor for several days.
-
Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b) and immaturity (e.g., c-Kit).
-
The expression of these markers is quantified by flow cytometry. An increase in the CD11b-positive population indicates myeloid differentiation.
-
Western Blotting
-
Objective: To analyze the expression levels of key proteins involved in the signaling pathways affected by DHODH inhibition.
-
Methodology:
-
AML cells are treated with the inhibitor for various time points.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., DHODH, MYC, p21, cleaved caspase-3) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG or NOD/SCID) are subcutaneously or intravenously injected with human AML cells.
-
Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor or a vehicle control.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors and hematopoietic organs (bone marrow, spleen) can be harvested for analysis of leukemic burden and differentiation status of the cells.
-
Caption: A generalized experimental workflow for evaluating DHODH inhibitors.
Synergistic Combinations and Future Directions
The efficacy of DHODH inhibitors can be enhanced through combination therapies. Synergistic effects have been observed with:
-
DNA-demethylating agents (e.g., decitabine): This combination has shown promise in myelodysplastic syndromes (MDS) and AML.[14]
-
Inhibitors of the pyrimidine salvage pathway (e.g., dipyridamole): Blocking both the de novo and salvage pathways can lead to metabolic lethality in AML cells.[12]
-
MDM2 inhibitors (e.g., Nutlin3a): In p53-wildtype leukemias, DHODH inhibition can enhance the anti-leukemic effect of MDM2 inhibitors.[2]
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to DHODH inhibitor therapy.[5][9] The recurrent deletion of CDK5, for example, has been shown to increase the sensitivity of AML cells to DHODH inhibitors.[5][9][17]
Conclusion
This compound and other selective DHODH inhibitors represent a promising therapeutic strategy for AML. By targeting the metabolic vulnerability of pyrimidine biosynthesis, these agents induce a potent anti-leukemic response characterized by differentiation, cell cycle arrest, and apoptosis. The well-defined mechanism of action, coupled with the potential for synergistic combinations, positions DHODH inhibition as a valuable approach in the future landscape of AML therapy. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this drug class.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. embopress.org [embopress.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haematologica.org [haematologica.org]
- 17. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on Dhodh-IN-21's Role in Pyrimidine Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Pyrimidine Biosynthesis and DHODH
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn arrests the cell cycle and induces apoptosis in cells highly dependent on this pathway.[2] Consequently, DHODH inhibitors have emerged as a promising class of therapeutic agents for various diseases, including cancer and autoimmune disorders.
This compound: A Potent DHODH Inhibitor
This compound (also referred to as compound 19 in associated literature) is a novel N-heterocyclic 3-pyridyl carboxamide that has demonstrated high potency and selectivity for DHODH. Its inhibitory action disrupts the pyrimidine biosynthesis pathway, leading to significant anti-proliferative effects in cancer cell lines, particularly in acute myeloid leukemia (AML).
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (DHODH) | 1.1 nM | The half-maximal inhibitory concentration against the human DHODH enzyme. | |
| IC50 (MOLM-13 cells) | 2.0 nM | The half-maximal inhibitory concentration for cell proliferation in the MOLM-13 AML cell line. | |
| IC50 (THP-1 cells) | 5.0 nM | The half-maximal inhibitory concentration for cell proliferation in the THP-1 AML cell line. |
| In Vivo Efficacy (MOLM-13 Xenograft Model) | |||
| Dosage | Tumor Growth Inhibition | Study Details | Reference |
| 10 mg/kg, p.o. daily | 44% | Female NSG mice bearing MOLM-13 xenografts. | |
| 20 mg/kg, p.o. daily | 60% | Female NSG mice bearing MOLM-13 xenografts. |
Signaling and Logical Pathways
The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
References
The Discovery and Synthesis of Dhodh-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-21 is a potent and selective N-heterocyclic 3-pyridyl carboxamide inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as a therapeutic agent for acute myeloid leukemia (AML). The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[5] This dependency makes DHODH an attractive target for cancer therapy. This compound has emerged from structure-based drug design and virtual screening efforts as a highly potent inhibitor of DHODH with promising anti-leukemic activity.[1][2]
Discovery of this compound
The discovery of this compound was the result of a focused effort to identify novel DHODH inhibitors with improved physicochemical properties and potent anti-AML activity. Researchers employed virtual screening and structure-based drug design to identify and optimize a series of N-heterocyclic 3-pyridyl carboxamide analogs.[1][2] This campaign led to the identification of two lead compounds, designated as compound 19 (this compound) and compound 29, which demonstrated potent biochemical and cellular DHODH activity, favorable drug-like properties, and efficacy in a preclinical AML model.[2][3]
Synthesis of this compound
The synthesis of this compound (compound 19) involves a multi-step process starting from commercially available reagents. The key final step involves the coupling of an acid chloride intermediate with a heterocyclic amine, followed by a deprotection step.[2]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol would be proprietary to the discovering entity. However, based on the general description in the scientific literature for N-heterocyclic 3-pyridyl carboxamide inhibitors, a representative synthetic scheme can be outlined. The final step typically involves:
-
Amide Coupling: The acid chloride intermediate is reacted with the appropriate N-heterocyclic amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.
-
Deprotection: A protecting group, if present on the heterocyclic amine, is removed under appropriate conditions. For example, a tert-butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid in dichloromethane.
-
Purification: The final compound is purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
This compound exhibits potent and selective inhibition of the DHODH enzyme, leading to the depletion of the pyrimidine pool necessary for cell proliferation. This mechanism of action results in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The biological activity of this compound has been characterized by several key quantitative metrics:
| Parameter | Value | Cell Line/Target | Reference |
| Biochemical IC50 | 1.1 nM | Human DHODH | [6] |
| Cellular IC50 | 2.0 nM | MOLM-13 (AML) | [6] |
| Cellular IC50 | 5.0 nM | THP-1 (AML) | [6] |
| In Vivo Efficacy | 44% tumor growth inhibition | MOLM-13 Xenograft | [6] |
| (10 mg/kg, p.o., daily for 5 days) | |||
| In Vivo Efficacy | 60% tumor growth inhibition | MOLM-13 Xenograft | [6] |
| (20 mg/kg, p.o., daily for 5 days) |
Signaling Pathways
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a cascade of downstream effects.
Caption: DHODH Inhibition Signaling Pathway.
Experimental Protocols
DHODH Enzymatic Activity Assay
A common method to determine the enzymatic activity of DHODH is a colorimetric assay that monitors the reduction of a dye.
Protocol:
-
Recombinant human DHODH is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate, dihydroorotate.
-
The reduction of 2,6-dichloroindophenol (DCIP) is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
The rate of DCIP reduction is proportional to the DHODH activity.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines is typically assessed using a metabolic activity assay, such as the MTS assay.
Protocol:
-
AML cell lines (e.g., MOLM-13, THP-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of this compound, a tumor xenograft model is utilized.
Caption: In Vivo Xenograft Experimental Workflow.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of MOLM-13 cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion
This compound is a potent and orally bioavailable inhibitor of DHODH with significant anti-leukemic activity in preclinical models of AML. Its discovery highlights the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to support its potential clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and other DHODH inhibitors.
References
- 1. N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH for the treatment of acute myelogenous leukemia - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Target Validation of Dihydroorotate Dehydrogenase (DHODH) in Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in solid tumors, with a specific focus on the potent inhibitor, DHODH-IN-21. It synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows.
Introduction: DHODH as a Compelling Target in Oncology
Cellular metabolism is a cornerstone of biological activity, and its dysregulation is a recognized hallmark of cancer.[1] Cancer cells exhibit an increased demand for nucleotides to sustain rapid proliferation and DNA and RNA synthesis.[2] This demand is met through two primary pathways: the salvage pathway, which recycles existing nucleosides, and the de novo synthesis pathway, which builds nucleotides from simpler precursors.
Many cancer cells demonstrate a heightened dependence on the de novo pyrimidine biosynthesis pathway, creating a therapeutic window.[1][2] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][3][4] Located on the inner mitochondrial membrane, DHODH links pyrimidine synthesis to the electron transport chain.[1]
While initially explored for cancer, DHODH inhibitors found clinical success in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][3] However, with a deeper understanding of cancer metabolism, DHODH is re-emerging as a validated and promising therapeutic target for malignancies.[1][5] Although early clinical trials with first-generation inhibitors in solid tumors were met with limited success, newer, more potent, and selective inhibitors are revitalizing interest in this target.[5][6]
This compound: A Potent and Selective Inhibitor
This compound is a novel, orally active, and selective inhibitor of the DHODH enzyme. It has demonstrated potent activity in preclinical studies, establishing it as a valuable tool for validating DHODH as a therapeutic target.
Table 1: In Vitro Efficacy of this compound and Other DHODH Inhibitors
| Compound | Cancer Type | Cell Line(s) | Endpoint | IC50 Value | Reference |
|---|---|---|---|---|---|
| This compound | DHODH Enzyme | - | Enzymatic Inhibition | 1.1 nM | [7] |
| This compound | Acute Myeloid Leukemia | MOLM-13 | Proliferation | 2.0 nM | [7] |
| This compound | Acute Myeloid Leukemia | THP-1 | Proliferation | 5.0 nM | [7] |
| Leflunomide (LEF) | Esophageal Squamous Cell | KYSE510, KYSE450 | Viability | ~25-50 µM | [8] |
| Leflunomide (LEF) | Colorectal Carcinoma | SW620 | Viability | ~50 µM | [8] |
| Brequinar (BRQ) | T-cell ALL | Multiple | Viability | Dose-dependent decrease |[9] |
Mechanism of Action: Cellular Consequences of DHODH Inhibition
Inhibiting DHODH initiates a cascade of cellular events stemming from the depletion of the pyrimidine pool.
-
Pyrimidine Depletion: The primary effect is the rapid depletion of intracellular uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis.[1][2]
-
Cell Cycle Arrest: The scarcity of nucleotides for DNA replication leads to an S-phase arrest in the cell cycle.[9]
-
p53 Pathway Activation: Impaired ribosome biogenesis, a consequence of UTP depletion, can activate the tumor suppressor p53 pathway, further contributing to cell cycle arrest.[1]
-
DNA Damage Response: Sustained treatment with DHODH inhibitors can activate the ATR kinase, signaling a buildup of DNA damage that can ultimately trigger cell death.[1]
-
Apoptosis Induction: The culmination of metabolic stress, cell cycle arrest, and DNA damage leads to programmed cell death, or apoptosis.[10][11]
-
Immunomodulation: Recent studies have revealed that DHODH inhibition upregulates antigen presentation pathway genes, including MHC class I, on cancer cells. This suggests a novel mechanism for enhancing the efficacy of immunotherapies like checkpoint blockade.[12][13]
Caption: DHODH in the De Novo Pyrimidine Biosynthesis Pathway.
Preclinical Validation in Solid Tumor Models
Evidence from numerous preclinical studies supports the targeting of DHODH in a variety of solid tumors. Higher DHODH expression often correlates with increased tumor grade and poorer prognosis in cancers such as glioma and neuroblastoma.[1][14]
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) cells show high flux through the de novo pyrimidine pathway, and DHODH inhibition leads to S-phase arrest and demonstrates strong anti-cancer activity in xenograft models.[1]
-
Neuroblastoma: DHODH is an independent risk factor for aggressive disease. The DHODH inhibitor brequinar dramatically reduced tumor growth and extended survival in neuroblastoma mouse models. A combination with temozolomide was curative in a majority of mice.[14]
-
Melanoma: DHODH inactivation inhibits melanoma cell proliferation, induces S-phase arrest, and sensitizes cells to drug-induced apoptosis.[10]
-
Esophageal and Colorectal Cancer: Inhibition of DHODH impedes cell proliferation in vitro and tumor growth in vivo in esophageal squamous cell carcinoma (ESCC).[8]
Table 2: In Vivo Efficacy of DHODH Inhibitors in Preclinical Models
| Compound | Cancer Type | Model | Dosing Regimen | Key Result | Reference |
|---|---|---|---|---|---|
| This compound | Acute Myeloid Leukemia | NSG Mouse Xenograft | 10 or 20 mg/kg, p.o., daily | 44% and 60% TGI*, respectively | [7] |
| Brequinar | Neuroblastoma | Xenograft & Transgenic Mice | - | Dramatically reduced tumor growth, extended survival | [14] |
| DHODH Inhibitor | Pancreatic Cancer | Xenograft Model | - | Strong anti-cancer activity |[1] |
*TGI: Tumor Growth Inhibition. Note: While the this compound data is from a hematologic model, it demonstrates in vivo target engagement and efficacy.
Caption: Cellular Consequences of DHODH Inhibition.
Key Experimental Protocols
Validating a DHODH inhibitor requires a series of well-defined in vitro and in vivo experiments.
Protocol 1: DHODH Enzyme Inhibition Assay
-
Objective: To determine the IC50 of an inhibitor against purified DHODH enzyme.
-
Principle: The assay measures the DHODH-catalyzed reduction of a substrate (e.g., 2,6-dichloroindophenol, DCIP) spectrophotometrically.
-
Procedure:
-
Prepare a reaction buffer containing coenzyme Q10 and dihydroorotate.
-
Add purified recombinant human DHODH enzyme to the wells of a 96-well plate.
-
Add the inhibitor (e.g., this compound) across a range of concentrations. Incubate briefly.
-
Initiate the reaction by adding the substrate DCIP.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the rate of DCIP reduction.
-
Calculate the rate of reaction for each inhibitor concentration and plot against concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.
-
Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed cancer cells (e.g., A375 melanoma, SW620 colon) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the DHODH inhibitor for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50.[9]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of DHODH inhibition on cell cycle distribution.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for discrimination of cells in G1, S, and G2/M phases.
-
Procedure:
-
Treat cells with the inhibitor at a relevant concentration (e.g., 1x or 3x IC50) for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations and quantify the percentage of cells in each phase of the cell cycle using analysis software.[9][10]
-
Protocol 4: In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Monitor tumor growth until tumors reach a palpable, predetermined size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the DHODH inhibitor (e.g., this compound at 10-20 mg/kg) and vehicle via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., daily).[7]
-
Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.
-
At the end of the study, calculate the percent tumor growth inhibition (TGI) compared to the vehicle group.
-
Caption: Experimental Workflow for DHODH Inhibitor Evaluation.
Conclusion and Future Directions
The validation of DHODH as a therapeutic target in solid tumors is supported by a strong biological rationale and compelling preclinical data. Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making the rate-limiting enzyme DHODH an ideal point of intervention.[1][2]
Potent and selective inhibitors like this compound effectively block this pathway, leading to pyrimidine starvation, cell cycle arrest, and apoptosis.[7] Preclinical studies across a range of solid tumor types, including pancreatic cancer, neuroblastoma, and melanoma, have demonstrated significant anti-tumor activity both in vitro and in vivo.[14]
Perhaps most exciting is the emerging role of DHODH inhibition in modulating the tumor immune microenvironment. By upregulating MHC class I expression, these inhibitors have the potential to render tumors more visible to the immune system, providing a strong rationale for combination therapy with immune checkpoint blockade.[12][13] Future work should focus on optimizing combination strategies and identifying patient populations most likely to benefit from DHODH-targeted therapy, moving this re-emerging and powerful therapeutic strategy closer to clinical application for solid tumors.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Dhodh-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-21 is a potent and selective, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, this compound disrupts the synthesis of essential building blocks for DNA and RNA, thereby exhibiting significant anti-proliferative and anti-cancer activities. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of DHODH. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is responsible for the conversion of dihydroorotate to orotate. This reaction is a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| DHODH | Enzymatic Assay | 1.1 | [1] |
| MOLM-13 | Cell Proliferation | 2.0 | [1] |
| THP-1 | Cell Proliferation | 5.0 | [1] |
Table 2: In Vivo Efficacy (MOLM-13 Xenograft Model)
| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Effect | Reference |
| 10 | Daily for 5 days | 44 | No significant effect | [1] |
| 20 | Daily for 5 days | 60 | No significant effect | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are described in the primary publication by Cisar et al. (2022).[2] Due to the lack of direct access to the supplementary information of this article, the following are representative protocols for the key experiments cited, based on standard methodologies in the field.
DHODH Enzymatic Assay
A representative workflow for a DHODH enzymatic assay is outlined below. This assay measures the direct inhibitory effect of this compound on the DHODH enzyme.
Caption: Workflow for a typical DHODH enzymatic inhibition assay.
-
Enzyme and Compound Preparation : Recombinant human DHODH is purified. This compound is serially diluted to a range of concentrations.
-
Reaction Mixture : The assay is typically performed in a microplate format. The reaction buffer contains a suitable pH, detergent, and the electron acceptor, such as 2,6-dichloroindophenol (DCIP) or Coenzyme Q.
-
Incubation : DHODH enzyme is pre-incubated with this compound or vehicle control for a specified period.
-
Reaction Initiation : The reaction is initiated by the addition of the substrate, dihydroorotate.
-
Detection : The rate of the reaction is monitored by measuring the change in absorbance of the electron acceptor over time (e.g., the reduction of DCIP at 600 nm).
-
Data Analysis : The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
Cell Proliferation Assay
The anti-proliferative activity of this compound on cancer cell lines such as MOLM-13 and THP-1 is a key indicator of its therapeutic potential.
Caption: Workflow for a cell proliferation (viability) assay.
-
Cell Seeding : Cancer cells (e.g., MOLM-13, THP-1) are seeded into 96-well plates at an appropriate density.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation : The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment : A cell viability reagent, such as CellTiter-Glo® (which measures ATP levels) or an MTS-based reagent, is added to the wells.
-
Signal Detection : The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis : The data is normalized to the vehicle-treated control, and the IC50 value is determined, representing the concentration of this compound that inhibits cell proliferation by 50%.
In Vivo Tumor Xenograft Study
To evaluate the in vivo efficacy of this compound, a tumor xenograft model is commonly used.
Caption: Workflow for an in vivo tumor xenograft study.
-
Animal Model : Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human cancer cells.
-
Tumor Cell Implantation : MOLM-13 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration : this compound is administered orally (p.o.) at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion
This compound is a highly potent inhibitor of DHODH with demonstrated anti-proliferative activity in acute myeloid leukemia cell lines and in vivo efficacy in a xenograft model. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, makes it a promising candidate for the development of novel anti-cancer therapies. Further investigation into its pharmacokinetic properties and a broader selectivity profile will be crucial for its continued development. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in their ongoing and future studies.
References
Early-Stage Research on Dhodh-IN-21's Anti-Cancer Effects: A Technical Guide
Introduction: Dhodh-IN-21 is a novel, orally active, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of cancer cells, making DHODH a compelling target for anti-cancer drug development. Early-stage research has demonstrated the potential of this compound as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound.
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
| Parameter | Value | Description |
| IC50 (DHODH Enzyme) | 1.1 nM | The half maximal inhibitory concentration against the purified DHODH enzyme, indicating high potency.[1] |
| IC50 (MOLM-13 cells) | 2.0 nM | The half maximal inhibitory concentration for proliferation of the MOLM-13 human AML cell line.[1] |
| IC50 (THP-1 cells) | 5.0 nM | The half maximal inhibitory concentration for proliferation of the THP-1 human AML cell line.[1] |
| Table 1: In Vitro Activity of this compound |
| Animal Model | Dosage and Administration | Tumor Growth Inhibition | Effect on Body Weight |
| Female NSG Mice with MOLM-13 Xenograft | 10 mg/kg, p.o., daily for 5 days | 44% | No significant effect |
| Female NSG Mice with MOLM-13 Xenograft | 20 mg/kg, p.o., daily for 5 days | 60% | No significant effect |
| Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections outline the protocols used in the initial studies of this compound.
DHODH Enzyme Inhibition Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of a specific substrate.
-
Reagents: Purified human DHODH enzyme, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).
-
Procedure:
-
The purified DHODH enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of dihydroorotate.
-
The rate of reduction of the electron acceptor is measured spectrophotometrically over time.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MOLM-13 and THP-1 cells)
This assay measures the effect of this compound on the viability and growth of AML cell lines.
-
Cell Culture: MOLM-13 and THP-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
A serial dilution of this compound is added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
IC50 values are determined by analyzing the dose-response curve.
-
AML Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., female NSG mice) are used to prevent rejection of human cancer cells.
-
Procedure:
-
MOLM-13 cells are implanted subcutaneously or intravenously into the mice.
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 10 mg/kg and 20 mg/kg) for a defined treatment period.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.
-
Mandatory Visualizations
Signaling Pathway of DHODH Inhibition
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis. A key downstream effect of DHODH inhibition is the downregulation of the oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.
Caption: DHODH inhibition by this compound disrupts pyrimidine synthesis and modulates c-Myc and p21.
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
Experimental Workflow for In Vivo Studies
The diagram below outlines the key steps in the in vivo assessment of this compound's anti-cancer efficacy.
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.
References
The Selectivity of Dhodh-IN-21 for Dihydroorotate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-21, also referred to as compound 19 in associated literature, has emerged as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity of this compound for DHODH, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available for this compound, focusing on its inhibitory activity against DHODH from various species and its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against DHODH
| Species | IC₅₀ (nM) |
| Human | 1.1[1] |
| Monkey | 1.6 |
| Dog | 8.5 |
| Mouse | 140 |
| Rat | 1580 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the DHODH enzyme activity in a biochemical assay.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Disease Model | IC₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.0[1] |
| THP-1 | Acute Myeloid Leukemia (AML) | 5.0[1] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation in a 72-hour assay.
Note on Selectivity Screening: While this compound is described as a "selective" inhibitor, a comprehensive public data set from broad selectivity panels (e.g., kinome scans, CEREP safety screens, or screening against other dehydrogenases and cytochrome P450 enzymes) is not currently available in the reviewed literature. Such panels are crucial for a thorough assessment of off-target activities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Recombinant DHODH Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified DHODH enzyme.
Materials:
-
Recombinant human DHODH (and orthologs)
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
A stock solution of this compound is prepared in DMSO and serially diluted to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer containing recombinant DHODH enzyme.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
To initiate the enzymatic reaction, add a solution containing L-dihydroorotate, decylubiquinone, and DCIP.
-
The reduction of DCIP by the DHODH-catalyzed reaction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
The rate of reaction is calculated for each concentration of this compound.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
MOLM-13 or THP-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The plates are incubated for a short period to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
The data is normalized to the vehicle-treated cells, and IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Mandatory Visualizations
DHODH in the De Novo Pyrimidine Biosynthesis Pathway
Caption: Role of DHODH in pyrimidine biosynthesis and its inhibition by this compound.
Experimental Workflow for DHODH Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against DHODH.
Logical Relationship of DHODH Inhibition to Cellular Effects
References
Dhodh-IN-21: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to potent anti-proliferative effects in cancer cells. This technical guide provides an in-depth analysis of the impact of this compound on cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of DHODH inhibition.
Introduction to this compound and its Target
This compound is an orally active, selective inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC50) of 1.1 nM against the human enzyme.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This process is coupled to the electron transport chain, linking nucleotide metabolism directly to cellular respiration.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore particularly vulnerable to DHODH inhibition.[4]
Quantitative Impact of this compound on Cellular Metabolism
The inhibition of DHODH by this compound elicits a profound and multifaceted impact on cellular metabolism. While specific quantitative data for this compound's metabolic effects are still emerging, the well-documented consequences of potent DHODH inhibition by other selective inhibitors provide a strong framework for understanding its metabolic impact.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 (Human DHODH) | 1.1 nM | Recombinant Human DHODH | [1] |
| IC50 (Monkey DHODH) | 1.6 nM | Recombinant Monkey DHODH | [1] |
| IC50 (Dog DHODH) | 8.5 nM | Recombinant Dog DHODH | [1] |
| IC50 (Mouse DHODH) | 140 nM | Recombinant Mouse DHODH | [1] |
| IC50 (Rat DHODH) | 1580 nM | Recombinant Rat DHODH | [1] |
| Anti-proliferative IC50 | 2.0 nM | MOLM-13 (AML) | [1] |
| Anti-proliferative IC50 | 5.0 nM | THP-1 (AML) | [1] |
Table 2: In Vivo Efficacy of this compound in a Human MOLM-13 AML Xenograft Model
| Dosage (Oral) | Tumor Volume Inhibition | Effect on Body Weight | Reference |
| 10 mg/kg | 44% | No significant effect | [1] |
| 20 mg/kg | 60% | No significant effect | [1] |
Table 3: General Metabolic Effects of Potent DHODH Inhibition
| Metabolic Parameter | Effect | Typical Observation | References |
| Oxygen Consumption Rate (OCR) | Decrease | Inhibition of DHODH reduces the pool of ubiquinone available for the electron transport chain, leading to decreased mitochondrial respiration. | [2] |
| Extracellular Acidification Rate (ECAR) | Increase | Cells compensate for reduced oxidative phosphorylation by upregulating glycolysis, resulting in increased lactate production and acidification of the extracellular medium. | [2] |
| Cellular ATP Levels | Decrease | The shift from efficient oxidative phosphorylation to less efficient glycolysis can lead to a net decrease in cellular ATP production. | [5][6][7] |
| NAD+/NADH Ratio | Altered | As DHODH inhibition impacts the electron transport chain, it can lead to alterations in the cellular redox state, including the NAD+/NADH ratio. |
Core Signaling Pathways Modulated by this compound
The metabolic reprogramming induced by this compound triggers a cascade of downstream signaling events that ultimately determine the cellular fate. Key pathways affected by DHODH inhibition include p53, HIF-1α, and β-catenin.
p53 Signaling Pathway
DHODH inhibition has been shown to activate the tumor suppressor p53.[3][8][9][10] The depletion of pyrimidine pools is a form of metabolic stress that can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key regulator of the cellular response to low oxygen. DHODH inhibition can lead to the stabilization of HIF-1α, even under normoxic conditions.[2] This is thought to be due to the generation of reactive oxygen species (ROS) resulting from the disruption of the electron transport chain.
β-catenin Signaling Pathway
Recent studies have indicated that DHODH can directly interact with β-catenin, a key component of the Wnt signaling pathway, to prevent its degradation.[5] While the direct effect of this compound on this interaction is yet to be fully elucidated, DHODH inhibition could potentially modulate β-catenin signaling, impacting cell proliferation and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular metabolism.
Seahorse XF Analyzer Assay for OCR and ECAR
This assay measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Assay Execution: Calibrate the sensor cartridge and then place the cell plate into the Seahorse XF Analyzer. Run the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function and glycolytic capacity.
Cellular ATP Quantification Assay
This assay determines the total cellular ATP content, providing a measure of the overall energetic state of the cells.
Materials:
-
96-well opaque plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate and treat with various concentrations of this compound for the desired time.
-
Lysis and Reagent Addition: Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.
-
Measurement: Incubate the plate at room temperature and then measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies against p53, HIF-1α, β-catenin, and loading controls (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
This compound is a highly potent inhibitor of DHODH that demonstrates significant anti-proliferative activity in cancer cells, particularly in acute myeloid leukemia. Its mechanism of action is intrinsically linked to the disruption of cellular metabolism, leading to a reduction in mitochondrial respiration, a compensatory increase in glycolysis, and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of DHODH inhibitors. Future research should focus on elucidating the precise quantitative metabolic effects of this compound in various cancer models and further exploring the intricate interplay between metabolic reprogramming and downstream signaling events.
References
- 1. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dhodh-IN-21 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidines required for DNA and RNA synthesis.[2][3][4] Consequently, inhibiting DHODH can lead to cell cycle arrest and cell death, making it a promising target for cancer therapy.[3] Dhodh-IN-21 is a potent and selective inhibitor of DHODH with demonstrated anti-cancer activity, particularly in acute myeloid leukemia (AML).[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, proliferation, and associated signaling pathways.
Mechanism of Action
This compound selectively binds to DHODH, inhibiting its enzymatic activity.[5] This action blocks the fourth step in the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular pyrimidine pool.[1][3] Cells that are highly dependent on this pathway for proliferation, such as cancer cells, are particularly sensitive to DHODH inhibition.[2] The resulting nucleotide starvation inhibits DNA and RNA synthesis, causing cell cycle arrest, primarily in the S-phase, and can induce apoptosis or other forms of cell death like ferroptosis.[6][7][8][9]
Caption: DHODH role in pyrimidine synthesis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified both enzymatically and in cell-based proliferation assays. The data below is summarized for easy comparison.
| Compound | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |
| This compound | Enzymatic Assay | DHODH | 1.1 nM | [5] |
| This compound | Proliferation Assay | MOLM-13 (AML) | 2.0 nM | [5] |
| This compound | Proliferation Assay | THP-1 (AML) | 5.0 nM | [5] |
| Brequinar | Proliferation Assay | CaSki (Cervical Cancer) | 0.747 µM (48h) | [6] |
| Brequinar | Proliferation Assay | HeLa (Cervical Cancer) | 0.338 µM (48h) | [6] |
Note: Brequinar is another well-characterized DHODH inhibitor included for comparative purposes.
Experimental Protocols
Here are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability and Proliferation Assay (CCK-8/WST-8 Method)
This protocol measures cell viability by assessing the activity of dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent[10]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK-8 reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the expression or phosphorylation status of proteins in key signaling pathways affected by DHODH inhibition.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-p21, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x, 5x, and 10x IC₅₀) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Affected Signaling Pathways
DHODH inhibition has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways affected by DHODH inhibition.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
Application Notes and Protocols for Dhodh-IN-21 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dhodh-IN-21, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in a mouse xenograft model of acute myeloid leukemia (AML). The protocols outlined below cover key aspects of in vivo study design, from model selection and drug formulation to experimental procedures and data analysis.
Introduction to this compound
This compound is a selective, orally active inhibitor of DHODH with a reported IC50 of 1.1 nM.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4] By inhibiting DHODH, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[4] this compound has demonstrated potent anti-proliferative activity in AML cell lines, such as MOLM-13 and THP-1, making it a promising candidate for in vivo evaluation.[1]
Mechanism of Action of DHODH Inhibitors
The de novo pyrimidine synthesis pathway is a key metabolic route for the production of nucleotides. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. Cancer cells are often more reliant on this pathway than normal cells, providing a therapeutic window for DHODH inhibitors.
Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound.
Recommended Cell Lines for Xenograft Models
Based on the in vitro activity of this compound, the following human AML cell lines are recommended for establishing xenograft models:
| Cell Line | Description | Key Features |
| MOLM-13 | Human acute monocytic leukemia | FLT3-ITD mutation, sensitive to FLT3 inhibitors.[5] |
| THP-1 | Human acute monocytic leukemia | MLL-AF9 fusion gene, often used for monocytic differentiation studies.[6] |
Mouse Strain Selection
Highly immunodeficient mouse strains are essential for the successful engraftment of human AML cell lines. The recommended strain is:
| Mouse Strain | Key Characteristics |
| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Lacks mature T, B, and NK cells; deficient in cytokine signaling.[7] |
| NSG-SGM3 | NSG mice expressing human SCF, GM-CSF, and IL-3, which can enhance the engraftment of myeloid leukemia cells.[8] |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is an orally active compound.[1][2][3] A common vehicle for oral gavage of similar small molecule inhibitors in mice is a suspension in a mixture of carboxymethyl cellulose, Tween 80, and benzyl alcohol.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
0.4% (v/v) Tween 80
-
0.5% (v/v) Benzyl alcohol
-
Sterile conical tubes
-
Sonicator or magnetic stirrer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution by mixing 0.5% CMC, 0.4% Tween 80, and 0.5% benzyl alcohol in sterile water.
-
Weigh the this compound powder and add it to the vehicle.
-
Vortex the mixture thoroughly.
-
Use a sonicator or magnetic stirrer to ensure a homogenous suspension.
-
Prepare the formulation fresh daily before administration.
Subcutaneous Xenograft Model Protocol
This model is suitable for assessing the effect of this compound on localized tumor growth.
Procedure:
-
Cell Culture: Culture MOLM-13 or THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired number.
-
Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel. Cell viability should be >95%.
-
Injection: Subcutaneously inject the cell suspension into the flank of 6-8 week old female NSG mice.
| Cell Line | Recommended Cell Number |
| MOLM-13 | 1 x 106 cells in 100-200 µL |
| THP-1 | 1 x 107 cells in 100-200 µL[9] |
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width2) / 2 .
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 10 or 20 mg/kg) daily for a specified period (e.g., 5 days on, 2 days off, or as determined by a pilot study).[1] The control group should receive the vehicle only.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or as per institutional animal welfare guidelines.
Intravenous (Orthotopic) Xenograft Model Protocol
This model better recapitulates the disseminated nature of leukemia.
Procedure:
-
Cell Culture and Preparation: As described for the subcutaneous model. Resuspend the final cell pellet in sterile PBS.
-
Injection: Inject the cell suspension intravenously via the tail vein of 6-8 week old female NSG mice.
| Cell Line | Recommended Cell Number |
| MOLM-13 | 1.5 x 105 to 5 x 106 cells in 100 µL[10][11] |
| THP-1 | 0.5 x 106 cells in 100 µL[12] |
-
Engraftment Monitoring: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis). Engraftment can be confirmed by flow cytometry of peripheral blood for human CD45+ cells. If using luciferase-expressing cells, disease burden can be monitored by bioluminescence imaging.
-
Treatment Initiation: Once engraftment is confirmed, randomize the mice and begin treatment.
-
Drug Administration: Administer this compound and vehicle as described for the subcutaneous model.
-
Endpoint: The primary endpoint is typically survival. Monitor the animals daily and euthanize when they meet the humane endpoint criteria.
Caption: Experimental workflow for a mouse xenograft study with this compound.
Animal Welfare and Monitoring
Regular monitoring of animal health is crucial.
| Parameter | Frequency | Humane Endpoints |
| Body Weight | 2-3 times per week | >20% weight loss |
| Clinical Signs | Daily | Hunched posture, lethargy, rough coat, labored breathing |
| Tumor Size (Subcutaneous) | 2-3 times per week | Tumor volume >1500-2000 mm³, or ulceration |
| Disease Progression (Intravenous) | Daily | Hind limb paralysis, significant weight loss, moribund state |
Pharmacodynamic Biomarker Analysis
To confirm target engagement of this compound in vivo, the levels of dihydroorotate (DHO), the substrate of DHODH, can be measured in plasma or urine.[13][14] Inhibition of DHODH is expected to lead to an accumulation of DHO.
Procedure:
-
Collect blood samples at various time points after this compound administration.
-
Process the blood to obtain plasma.
-
Collect urine samples if feasible.
-
Analyze DHO levels using LC-MS/MS.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): For subcutaneous models, calculate the percent TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100 , where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Survival Analysis: For intravenous models, generate Kaplan-Meier survival curves and compare the survival distributions between groups using the log-rank test.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and other quantitative data between groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in mouse xenograft models of AML. Adherence to these protocols will facilitate the generation of robust and reproducible data to assess the in vivo efficacy of this promising DHODH inhibitor. All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 6. Induced Differentiation of Human Myeloid Leukemia Cells into M2 Macrophages by Combined Treatment with Retinoic Acid and 1α,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH Inhibitors in In-Vivo Neuroblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dihydroorotate Dehydrogenase (DHODH) inhibitors in pre-clinical, in-vivo studies of neuroblastoma. While the specific compound "Dhodh-IN-21" is not documented in the current scientific literature, this document leverages extensive data from studies on well-characterized DHODH inhibitors, such as Brequinar, to provide a robust framework for experimental design and execution.
Introduction
Neuroblastoma, a common and aggressive pediatric solid tumor, presents significant therapeutic challenges, especially in high-risk and relapsed cases.[1][2][3] A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells.[4][5] Dihydroorotate dehydrogenase (DHODH) has emerged as a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the rapid proliferation of cancer cells.[6][7][8] Inhibition of DHODH has demonstrated potent anti-tumor activity in preclinical models of neuroblastoma, making it an attractive target for drug development.[4][9][10] High DHODH expression is correlated with poor prognosis in neuroblastoma patients.[4][5][9][10][11]
Mechanism of Action
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[8] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[6][9][12] In neuroblastoma, DHODH inhibition has been shown to be particularly effective in MYCN-amplified tumors, which are highly dependent on this pathway.[4][9][13] Furthermore, DHODH blockade can induce ferroptosis, a form of iron-dependent cell death, by reprogramming lipid metabolism.[1][2]
Signaling Pathway
The inhibition of DHODH impacts several critical signaling pathways implicated in cancer progression.
Caption: DHODH inhibition blocks pyrimidine synthesis, leading to reduced cell proliferation and induction of apoptosis and ferroptosis.
In-Vivo Dosage and Administration
The following table summarizes the dosage and administration of Brequinar, a well-studied DHODH inhibitor, in various in-vivo neuroblastoma models. This information can serve as a starting point for designing studies with novel DHODH inhibitors.
| Animal Model | Cell Line | Dosage | Administration Route | Frequency | Reference |
| NMRI nu/nu mice | SK-N-BE(2) | 50 mg/kg | Intraperitoneal | Every 3 days | [9][14] |
| NMRI nu/nu mice | SK-N-AS | 50 mg/kg | Intraperitoneal | Every 3 days | [9][14] |
| TH-MYCN mice | Transgenic | Not specified (single dose) | Not specified | Single dose | [9] |
| TH-MYCN mice | Transgenic | Not specified | Not specified | Extended treatment (120 days) | [9] |
Experimental Protocols
Xenograft Mouse Model of Neuroblastoma
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a DHODH inhibitor.
Caption: Workflow for in-vivo efficacy testing of DHODH inhibitors in a xenograft mouse model.
Methodology:
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-BE(2)C, SK-N-AS) in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice, such as NMRI nu/nu, to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Inject approximately 1 x 10^6 neuroblastoma cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the DHODH inhibitor (e.g., Brequinar at 50 mg/kg) via intraperitoneal injection every 3 days.[9][14] The control group should receive a vehicle control.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, RNA sequencing). Survival studies can also be conducted, monitoring the mice until a defined endpoint is reached.[9]
Transgenic Mouse Model of Neuroblastoma
The TH-MYCN transgenic mouse model spontaneously develops neuroblastoma and provides a more physiologically relevant system to study tumor progression and therapeutic response.[9]
Methodology:
-
Animal Model: Utilize homozygous TH-MYCN transgenic mice.
-
Tumor Detection: Monitor mice for the development of abdominal tumors by palpation.
-
Treatment Initiation: Once tumors are palpable, randomize mice into treatment and control groups.
-
Drug Administration:
-
Short-term study: Administer a single dose of the DHODH inhibitor and harvest tumors after a short period (e.g., 72 hours) to assess acute effects on tumor weight and gene expression.[9]
-
Long-term survival study: Treat mice with the DHODH inhibitor over an extended period (e.g., 120 days) and monitor survival.[9]
-
-
Combination Therapy: To investigate synergistic effects, DHODH inhibitors can be combined with standard-of-care chemotherapeutics like temozolomide.[3][4][5][9][11]
Outcome Assessment
A comprehensive assessment of the in-vivo efficacy of DHODH inhibitors should include the following:
| Parameter | Method |
| Tumor Growth | Caliper measurements, tumor weight at endpoint |
| Survival | Kaplan-Meier survival analysis |
| Apoptosis | Western blot for cleaved PARP and activated caspase-3 in tumor lysates.[9][14] |
| Gene Expression | RNA sequencing of tumor tissue to assess changes in MYC target genes and other relevant pathways.[9] |
| Metabolomics | Analysis of tumor tissue to confirm the depletion of pyrimidine pools.[9][14] |
Conclusion
Inhibition of DHODH represents a promising therapeutic avenue for the treatment of neuroblastoma. The protocols and data presented in these application notes, derived from studies on established DHODH inhibitors like Brequinar, provide a solid foundation for the in-vivo evaluation of novel compounds such as the hypothetical "this compound". Careful experimental design, including the use of relevant animal models and comprehensive endpoint analysis, will be crucial in advancing these promising therapeutics towards clinical application.
References
- 1. DHODH Blockade Induces Ferroptosis in Neuroblastoma by Modulating the Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH Blockade Induces Ferroptosis in Neuroblastoma by Modulating the Mevalonate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Combination Can Cure Mouse Models of Neuroblastoma | Technology Networks [technologynetworks.com]
- 4. biorxiv.org [biorxiv.org]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Application Notes and Protocols for Assessing Dhodh-IN-21's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] Rapidly proliferating cells, such as cancer cells, exhibit a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly dependent on this pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis.[2][4] These application notes provide detailed protocols to assess the anti-proliferative effects of this compound in a laboratory setting.
Mechanism of Action: DHODH Inhibition
DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[3][5] Inhibition of DHODH by this compound leads to a reduction in the pyrimidine pool, which is essential for DNA and RNA synthesis.[5] This depletion triggers cellular stress responses, including cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cell proliferation.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | Cell Viability (%) at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | Cell Viability (%) at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
DNA Synthesis (BrdU) Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA, directly reflecting cell proliferation.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for 1-2 hours.
-
Wash the wells multiple times with a wash buffer.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Presentation:
| This compound (µM) | Absorbance (450 nm) (Mean ± SD) | BrdU Incorporation (%) |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term proliferative capacity and clonogenic survival.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
When visible colonies have formed in the control wells, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells) in each well.
Data Presentation:
| This compound (µM) | Number of Colonies (Mean ± SD) | Colony Formation Inhibition (%) |
| Vehicle Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][12][13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[13]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Western Blot Analysis of Proliferation Markers
This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation and proliferation, such as Cyclin D1, CDK4/6, and Ki-67.[15][16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Ki-67, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as for cell cycle analysis.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| This compound (µM) | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative Ki-67 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Workflow
The following diagram illustrates the logical flow of experiments to comprehensively assess the anti-proliferative effects of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-proliferative effects of this compound. By employing a combination of assays that measure cell viability, DNA synthesis, long-term survival, and cell cycle progression, researchers can gain a thorough understanding of the cellular response to DHODH inhibition by this compound. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Utilizing Dhodh-IN-21 in Combination Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis in malignant cells.[2][3] While this compound has demonstrated significant single-agent anticancer activity, particularly in acute myeloid leukemia (AML), its therapeutic potential can be further enhanced through strategic combination with other chemotherapy agents.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound with other anticancer drugs, drawing upon preclinical evidence from studies with structurally and mechanistically similar DHODH inhibitors.
Introduction to this compound
This compound, also known as compound 19, is an orally active, selective inhibitor of DHODH with a reported IC50 of 1.1 nM.[1] It belongs to a class of N-heterocyclic 3-pyridyl carboxamides.[4][5][6] Preclinical studies have shown its efficacy in inhibiting the proliferation of AML cell lines such as MOLM-13 and THP-1 with IC50 values of 2.0 nM and 5.0 nM, respectively.[1] In vivo, oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner.[1]
The primary mechanism of action of this compound is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. This leads to a depletion of uridine and cytidine, essential precursors for nucleic acid synthesis, ultimately resulting in cell cycle arrest and apoptosis.
Rationale for Combination Therapies
The inhibition of de novo pyrimidine synthesis by this compound can create metabolic vulnerabilities in cancer cells that can be exploited by other chemotherapeutic agents. The rationale for combining this compound with other drugs is to achieve synergistic or additive anticancer effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. Preclinical evidence with other potent DHODH inhibitors, such as brequinar and teriflunomide, has demonstrated synergy with various classes of anticancer drugs.
Proposed Combination Regimens and Supporting Data
While specific combination studies involving this compound are not yet widely published, the following proposed combinations are based on robust preclinical data from other potent DHODH inhibitors.
Combination with DNA Alkylating Agents (e.g., Temozolomide)
Rationale: DHODH inhibition can lead to pyrimidine depletion, which has been shown to induce DNA damage and double-strand breaks.[7] Combining this with a DNA alkylating agent like temozolomide, which also induces DNA damage, can result in a synergistic cytotoxic effect.[7] This combination has shown curative potential in preclinical models of neuroblastoma.[7][8]
Supporting Preclinical Data (using Brequinar):
| Cell Line | Agent | IC50 (nM) | Combination Effect | Reference |
| SK-N-BE(2)C (Neuroblastoma) | Brequinar | ~50 | Synergy with Temozolomide | [7][8] |
| Kelly (Neuroblastoma) | Brequinar | ~100 | Synergy with Temozolomide | [7] |
Combination with Platinum-Based Agents (e.g., Cisplatin)
Rationale: DHODH inhibition has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[7][9] Cisplatin can also induce ferroptosis by downregulating GPX4, a key enzyme in preventing lipid peroxidation.[4] The combination of a DHODH inhibitor and cisplatin can therefore synergistically enhance ferroptosis and inhibit tumor growth, as demonstrated in cervical cancer models.[4][9] A separate study using a thioxodihydroquinazolinone, also designated "compound 19", showed synergy with cisplatin in ovarian cancer by targeting cancer stem cell-like cells.[10][11][12]
Supporting Preclinical Data (using Brequinar):
| Cell Line | Agent | IC50 (µM) | Combination Effect | Reference |
| CaSki (Cervical Cancer) | Brequinar | ~0.7 | Synergy with Cisplatin | [7][9] |
| HeLa (Cervical Cancer) | Brequinar | ~0.3 | Synergy with Cisplatin | [7][9] |
Combination with BCL2 Inhibitors (e.g., Venetoclax)
Rationale: In lymphomas with dual dysregulation of MYC and BCL2, DHODH inhibitors can downregulate MYC expression.[3] Venetoclax, a BCL2 inhibitor, can induce apoptosis but may also lead to the upregulation of MCL-1 and MYC as a resistance mechanism.[3] Combining a DHODH inhibitor with venetoclax can potentially overcome this resistance by suppressing MYC and MCL-1, leading to a synergistic anti-tumor effect.[3]
Supporting Preclinical Data (using Brequinar):
| Cell Line | Agent | IC50 (nM) | Combination Effect | Reference |
| SU-DHL4 (Lymphoma) | Brequinar | Not specified | Synergy with Venetoclax | [3] |
| SU-DHL6 (Lymphoma) | Brequinar | Not specified | Synergy with Venetoclax | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Temozolomide, Cisplatin, Venetoclax; stock solutions in appropriate solvent)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values for each agent alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the combination index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound, alone and in combination, on key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and combination agent
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-p-mTOR, anti-mTOR, anti-MYC, anti-BCL2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or the combination agent at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for oral or intravenous administration
-
Combination agent formulated for appropriate administration route
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves and compare the efficacy of the different treatment regimens.
Visualizations of Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Combination Therapy Evaluation.
Caption: this compound and Cisplatin Synergy via Ferroptosis and mTOR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH for the treatment of acute myelogenous leukemia - American Chemical Society [acs.digitellinc.com]
- 5. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of a thioxodihydroquinazolinone with cisplatin eliminates ovarian cancer stem cell-like cells (CSC-LCs) and shows preclinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of a thioxodihydroquinazolinone with cisplatin eliminates ovarian cancer stem cell-like cells (CSC-LCs) and shows preclinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Impact of Dhodh-IN-21 on Nucleotide Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA synthesis.[2][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo synthesis of pyrimidines to support their growth and division.[2][4] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis in susceptible cell types, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][5]
These application notes provide a detailed methodology for evaluating the pharmacological effect of this compound on intracellular nucleotide pools. The primary method described is Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a sensitive and robust technique for the simultaneous quantification of polar metabolites like nucleotides and deoxynucleotides.
Principle of the Method
The experimental workflow involves the treatment of cultured cells with this compound, followed by the extraction of intracellular metabolites. The extracted samples are then subjected to HILIC-LC-MS/MS analysis to separate and quantify the levels of various nucleotide and deoxynucleotide species. A significant decrease in pyrimidine nucleotide pools (UTP, CTP) and their corresponding deoxynucleotides (dUTP, dCTP, dTTP) is the expected outcome of effective DHODH inhibition. Purine nucleotide pools (ATP, GTP) and their deoxy-counterparts (dATP, dGTP) should remain largely unaffected, serving as internal controls for the specificity of the inhibitor.
Data Presentation
Expected Impact of this compound on Intracellular Nucleotide Pools
The following table summarizes the anticipated changes in nucleotide and deoxynucleotide concentrations in a susceptible cancer cell line (e.g., MOLM-13, THP-1) following treatment with this compound. The data is presented as a percentage change relative to vehicle-treated control cells. This data is extrapolated from studies on other potent DHODH inhibitors like brequinar.[6][7]
| Nucleotide | Expected Change after this compound Treatment | Purine/Pyrimidine |
| Pyrimidine Ribonucleotides | ||
| Uridine Triphosphate (UTP) | Significant Decrease (~50-90%) | Pyrimidine |
| Cytidine Triphosphate (CTP) | Significant Decrease (~40-80%) | Pyrimidine |
| Purine Ribonucleotides | ||
| Adenosine Triphosphate (ATP) | No significant change | Purine |
| Guanosine Triphosphate (GTP) | No significant change | Purine |
| Pyrimidine Deoxyribonucleotides | ||
| Deoxyuridine Triphosphate (dUTP) | Significant Decrease | Pyrimidine |
| Deoxycytidine Triphosphate (dCTP) | Significant Decrease | Pyrimidine |
| Deoxythymidine Triphosphate (dTTP) | Significant Decrease | Pyrimidine |
| Purine Deoxyribonucleotides | ||
| Deoxyadenosine Triphosphate (dATP) | No significant change | Purine |
| Deoxyguanosine Triphosphate (dGTP) | No significant change | Purine |
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel DHODH Inhibitors in Preclinical Models of Autoimmune Disease
For research use only. Not for use in diagnostic procedures.
Introduction
Autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS), are characterized by an aberrant immune response directed against self-antigens. A key pathological feature of these conditions is the clonal expansion of autoreactive T and B lymphocytes. The proliferation of these cells is heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[1][2] Inhibition of DHODH selectively targets rapidly proliferating lymphocytes by depleting their pyrimidine pools, thereby exerting a potent immunomodulatory effect.[2][3]
Dhodh-IN-21 is a potent and selective inhibitor of DHODH. While specific in vivo data for this compound in autoimmune models is not yet widely published, this document provides representative application notes and protocols based on preclinical studies of other highly selective DHODH inhibitors, such as 4SC-101 (Vidofludimus), in established murine models of SLE and MS. These protocols can serve as a valuable starting point for researchers investigating the therapeutic potential of this compound and similar molecules.
Mechanism of Action: DHODH Inhibition
DHODH is a flavin-dependent mitochondrial enzyme that converts dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. Activated T and B lymphocytes, which undergo rapid proliferation during an autoimmune response, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.[4] By blocking DHODH, inhibitors like this compound lead to the depletion of intracellular pyrimidine pools. This results in cell cycle arrest and a reduction in the proliferation of autoreactive lymphocytes, ultimately ameliorating the inflammatory cascade that drives autoimmune pathology.[1][4]
References
- 1. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Dhodh-IN-21 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DHODH inhibitor, Dhodh-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] DHODH catalyzes the fourth step in this pathway, the conversion of dihydroorotate to orotate.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to DHODH inhibitors like this compound can arise through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockade of de novo synthesis by increasing the uptake and utilization of extracellular pyrimidines through the salvage pathway. Key players in this pathway include uridine-cytidine kinase 2 (UCK2) and nucleoside transporters like SLC29A1.
-
Increased Expression of Upstream Enzymes: Overexpression of carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), a multifunctional enzyme that catalyzes the initial steps of pyrimidine synthesis, may contribute to resistance.
-
Target Overexpression: Increased expression of the drug target, DHODH, can lead to resistance.
-
Activation of Alternative Signaling Pathways: Resistance may also be mediated by the activation of pro-survival signaling pathways that are independent of pyrimidine metabolism.
Q3: How can I confirm that the observed effect of this compound in my experiments is on-target?
A "uridine rescue" experiment is a standard method to confirm the on-target activity of DHODH inhibitors.[5][6][7] Supplementing the culture medium with exogenous uridine allows cells to bypass the de novo pyrimidine synthesis pathway.[7] If the cytotoxic or anti-proliferative effects of this compound are reversed or significantly attenuated in the presence of uridine, it strongly indicates that the inhibitor is acting on-target by inhibiting DHODH.
Troubleshooting Guides
Problem 1: Increased IC50 value of this compound in our cell line over time.
This suggests the development of acquired resistance. The following workflow can help you investigate the potential resistance mechanisms.
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Problem 2: My cell line of interest is intrinsically resistant to this compound.
Some cell lines may exhibit inherent resistance to DHODH inhibitors. This is often due to a higher reliance on the pyrimidine salvage pathway.
Caption: Workflow to investigate intrinsic resistance to this compound.
Data Presentation
Table 1: Comparative IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 2.0 |
| This compound | THP-1 | Acute Myeloid Leukemia | 5.0 |
| Brequinar | Panel of Neuroblastoma Cell Lines | Neuroblastoma | Low nM range |
| Teriflunomide | T-ALL cell lines (MOLT4, JURKAT) | T-cell Acute Lymphoblastic Leukemia | ~5-15 µM |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Uridine Rescue Assay
This protocol is to determine if the effects of this compound are on-target.
Materials:
-
Same as Protocol 1
-
Uridine solution (sterile-filtered)
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay Protocol.
-
Prepare a parallel set of wells where cells are co-treated with this compound and a final concentration of 100 µM uridine.
-
Include control wells with this compound alone, uridine alone, and vehicle.
-
Follow steps 4-8 of the Cell Viability Assay Protocol.
-
Compare the dose-response curves in the presence and absence of uridine. A rightward shift in the curve in the presence of uridine indicates a successful rescue.
Protocol 3: Western Blot for DHODH and UCK2 Expression
This protocol is to assess the protein levels of the drug target and a key salvage pathway enzyme.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DHODH, anti-UCK2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities relative to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is to measure the mRNA levels of genes potentially involved in resistance, such as CAD, UCK2, and SLC29A1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up qRT-PCR reactions using the master mix, cDNA, and specific primers.
-
Run the qRT-PCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells, normalized to the housekeeping gene.
Signaling and Resistance Pathways
Caption: Key pathways in pyrimidine synthesis and mechanisms of resistance to this compound.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Dhodh-IN-21 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dhodh-IN-21 in experiments.
FAQs: Understanding this compound and its Potential Off-Target Effects
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[2][3]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of cell proliferation, particularly in cell lines that are highly dependent on de novo pyrimidine synthesis.[1] This is often observed as a decrease in cell viability and can be accompanied by cell cycle arrest.[4]
Q3: What are the potential off-target effects of DHODH inhibitors like this compound?
A3: While this compound is designed to be selective for DHODH, off-target effects can occur. A notable off-target effect reported for some DHODH inhibitors, such as brequinar, is the inhibition of Ferroptosis Suppressor Protein-1 (FSP1). This can sensitize cells to a specific form of cell death called ferroptosis. It is crucial to experimentally verify if this compound exhibits similar off-target activities in your specific experimental model.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: A key strategy is to perform a uridine rescue experiment. Since this compound's on-target effect is the depletion of pyrimidines, supplementing the cell culture medium with uridine should reverse the on-target effects, such as decreased cell proliferation.[5][6][7][8][9][10][11] If an observed phenotype is not rescued by uridine, it is likely due to an off-target effect.
Q5: What are the first steps I should take if I suspect off-target effects?
A5: If you suspect off-target effects, we recommend the following initial steps:
-
Perform a Uridine Rescue Experiment: This is the most straightforward method to confirm if the observed phenotype is due to DHODH inhibition.
-
Titrate the Concentration of this compound: Use the lowest effective concentration to minimize potential off-target effects.
-
Confirm Target Engagement: Utilize a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to DHODH in your cells.[12][13][14][15][16]
Troubleshooting Guides
This section provides detailed guides to address specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Levels of Cell Death or a Phenotype Unrelated to Proliferation
If you observe significant cell death that cannot be explained by proliferation arrest or a phenotype that is inconsistent with the known function of DHODH, it may be due to an off-target effect.
Caption: Workflow for investigating unexpected phenotypes.
1. Uridine Rescue Experiment
This experiment determines if the observed cellular phenotype is a direct result of pyrimidine synthesis inhibition.
-
Principle: Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis, thus rescuing the on-target effects of DHODH inhibition.[5][6][7][8][9][10][11]
-
Protocol:
-
Seed cells at an appropriate density in a multi-well plate.
-
Prepare four experimental groups:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
Uridine alone (typically 50-100 µM)
-
This compound + Uridine
-
-
Incubate the cells for the desired experimental duration.
-
Assess the phenotype of interest (e.g., cell viability, apoptosis marker expression, etc.).
-
-
Interpretation of Results:
-
Rescue: If the phenotype observed with this compound is reversed or significantly attenuated in the presence of uridine, the effect is on-target.
-
No Rescue: If uridine supplementation does not reverse the phenotype, it is likely an off-target effect.
-
2. Kinase Profiling
If an off-target effect is suspected, kinase profiling can identify unintended interactions with other kinases.
-
Principle: A panel of purified kinases is screened to determine the inhibitory activity of this compound against a wide range of kinases.
-
Methodology: This is typically performed as a service by specialized companies. You would provide a sample of this compound, and they will perform radiometric or fluorescence-based assays against a large panel of kinases (e.g., 100-400 kinases). The output is typically a percentage of inhibition at a given concentration or an IC50 value for any inhibited kinases.
Issue 2: Lack of Expected Efficacy or Inconsistent Results
If this compound is not producing the expected anti-proliferative effect, or if the results are highly variable, it could be due to issues with target engagement or experimental conditions.
Caption: Workflow for troubleshooting lack of efficacy.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.[12][13][14][15][16]
-
Principle: The binding of a ligand (this compound) to its target protein (DHODH) can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble DHODH remaining.
-
Protocol (Western Blot-based):
-
Treat cultured cells with either vehicle or this compound for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DHODH in each sample by Western blotting.
-
-
Interpretation of Results:
-
A shift in the melting curve of DHODH in the presence of this compound compared to the vehicle control indicates target engagement. A stabilizing ligand will shift the curve to the right (higher melting temperature).
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target/Cell Line | IC50 (nM) | Reference |
| On-Target | ||
| DHODH (enzymatic assay) | 1.1 | [1] |
| Cellular Assays | ||
| MOLM-13 (AML cell line) | 2.0 | [1] |
| THP-1 (AML cell line) | 5.0 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Caption: De novo pyrimidine synthesis pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. CETSA [cetsa.org]
- 16. pubs.acs.org [pubs.acs.org]
Refining Dhodh-IN-21 treatment schedules for long-term studies
Technical Support Center: Dhodh-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Troubleshooting Guides
In Vitro Studies
| Problem | Potential Cause | Recommended Solution |
| Decreased efficacy of this compound over time | Development of cellular resistance. This can occur through upregulation of the pyrimidine salvage pathway or overexpression of DHODH. | - Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. - Analyze the expression of key pyrimidine salvage pathway enzymes (e.g., UCK2) and DHODH. - Consider combination therapy with inhibitors of the salvage pathway. - Supplementing media with uridine can help confirm on-target activity of this compound.[1] |
| High cell death or cytotoxicity at effective concentrations | Off-target effects or excessive on-target toxicity in the specific cell line. | - Perform a detailed dose-response and time-course experiment to determine the optimal therapeutic window. - Assess cell viability using multiple methods (e.g., trypan blue exclusion, MTT assay, and apoptosis assays). - Consider a lower, more frequent dosing schedule to maintain therapeutic levels while minimizing toxicity. |
| Inconsistent results between experiments | - this compound instability in culture medium. - Variability in cell passage number or confluency. - Inconsistent DMSO concentration. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Use cells within a consistent and low passage number range. - Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the desired concentration. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but non-toxic to the cells. - Prepare a more diluted stock solution and add a larger volume to the medium. - Briefly sonicate the stock solution before dilution. |
In Vivo Studies
| Problem | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition | - Suboptimal dosing schedule or insufficient drug exposure. - Poor oral bioavailability in the animal model. - Rapid development of in vivo resistance. | - Optimize the dosing schedule by testing different doses and frequencies.[2] - Monitor target engagement by measuring the biomarker dihydroorotate (DHO) in plasma or urine.[3] - Consider alternative routes of administration if oral bioavailability is low. - Analyze tumors from treated animals for markers of resistance. |
| Significant animal weight loss or signs of toxicity | The dose of this compound is too high for long-term administration. | - Reduce the dose and/or the frequency of administration. - Implement a dosing holiday to allow for animal recovery. - Closely monitor animal health, including body weight, food and water intake, and clinical signs of toxicity. |
| Tumor relapse after an initial response | Acquired resistance to this compound. | - At the time of relapse, collect tumor tissue to investigate mechanisms of resistance. - Consider a combination therapy strategy to target potential resistance pathways. |
| Variable tumor growth inhibition between animals | - Inconsistent drug administration. - Biological variability within the animal cohort. | - Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to improve statistical power. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, cell cycle arrest, and apoptosis in rapidly dividing cells, such as cancer cells.[5]
Q2: What is a recommended starting dose and schedule for in vivo studies with this compound?
A2: A published preclinical study using this compound in a mouse model of acute myeloid leukaemia reported oral administration of 10 or 20 mg/kg once daily for 5 days, which resulted in significant tumor growth inhibition without affecting body weight.[2] For long-term studies, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for the specific animal model and strain being used.
Q3: How can I monitor the efficacy of this compound in my long-term experiments?
A3: For in vitro studies, you can monitor efficacy by assessing cell viability, proliferation, and apoptosis at regular intervals. For in vivo studies, tumor volume should be measured regularly. To confirm target engagement, you can measure the levels of the biomarker dihydroorotate (DHO), the substrate of DHODH, in cell lysates, plasma, or urine.[3] An increase in DHO levels indicates successful inhibition of DHODH.
Q4: What are the known mechanisms of resistance to DHODH inhibitors like this compound?
A4: The primary mechanism of acquired resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the need for de novo synthesis by utilizing extracellular sources of pyrimidines. Overexpression of the DHODH enzyme itself or other enzymes in the de novo pathway can also contribute to resistance.
Q5: How should I prepare and store this compound?
A5: For in vitro use, this compound can be dissolved in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short periods (weeks to months) or at -80°C for longer-term storage (months to years).[3] For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare fresh formulations for each administration.
Quantitative Data
| Parameter | Value | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | [2][4] |
| IC50 (enzymatic) | 1.1 nM | [2][4] |
| IC50 (MOLM-13 cells) | 2.0 nM | [2] |
| IC50 (THP-1 cells) | 5.0 nM | [2] |
| In Vivo Dosing (short-term) | 10 or 20 mg/kg, p.o., daily for 5 days (mouse model) | [2] |
| Solubility | Soluble in DMSO | [6] |
| Storage (solid) | -20°C, protected from light | [3][6] |
| Storage (in DMSO) | -20°C (short-term), -80°C (long-term) | [3][6] |
Experimental Protocols
Detailed Methodology for Optimizing Long-Term this compound Treatment Schedules
This protocol provides a framework for systematically determining the optimal dose and schedule of this compound for long-term in vitro and in vivo studies.
Part 1: In Vitro Optimization
-
Determine the Short-Term IC50:
-
Plate cells at a low density in 96-well plates.
-
After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value.
-
-
Assess Long-Term Cytotoxicity and Proliferation:
-
Plate cells at a low density in larger format vessels (e.g., 6-well plates).
-
Treat cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Maintain the cultures for an extended period (e.g., 2-4 weeks), replacing the medium with fresh this compound every 2-3 days.
-
At regular intervals (e.g., every 3-4 days), harvest cells and perform cell counting to assess proliferation.
-
Monitor cell morphology and viability throughout the experiment.
-
-
Monitor for the Emergence of Resistance:
-
After a period of continuous treatment (e.g., 4-6 weeks), perform a new dose-response experiment on the treated cells to determine if the IC50 has shifted, indicating the development of resistance.
-
If resistance is observed, collect cell lysates for molecular analysis (e.g., Western blot or qPCR) of DHODH and pyrimidine salvage pathway enzymes.
-
Part 2: In Vivo Optimization
-
Determine the Maximum Tolerated Dose (MTD):
-
Use a small cohort of healthy animals.
-
Administer this compound at a range of doses (e.g., starting from 5 mg/kg and escalating) daily for 1-2 weeks.
-
Monitor animals daily for signs of toxicity, including weight loss (>15-20%), changes in behavior, and other adverse effects.
-
The MTD is the highest dose that does not induce significant toxicity.
-
-
Evaluate Efficacy in a Tumor Model:
-
Implant tumor cells into an appropriate animal model.
-
Once tumors are established, randomize animals into treatment groups (vehicle control and different doses of this compound below the MTD).
-
Administer this compound according to a chosen schedule (e.g., daily, every other day).
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health throughout the study.
-
-
Assess Target Engagement:
-
At the end of the study, or at intermediate time points, collect blood and/or urine samples to measure the concentration of the biomarker dihydroorotate (DHO).
-
A dose-dependent increase in DHO levels will confirm target engagement.
-
-
Refine the Treatment Schedule:
-
Based on the efficacy and toxicity data, the treatment schedule can be refined. For example, if toxicity is observed with daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may be tested. The goal is to find a balance between maximal tumor growth inhibition and minimal toxicity.
-
Visualizations
Caption: The signaling pathway of this compound, inhibiting DHODH and downstream cellular processes.
References
Addressing Dhodh-IN-21-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dhodh-IN-21. The information herein is intended to help mitigate and understand the cytotoxic effects of this compound on normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines (uridine, cytidine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that have a high demand for nucleotides.
Q2: Why am I observing significant cytotoxicity in my normal cell lines or primary cell cultures?
A2: The mechanism of this compound, while targeted at the DHODH enzyme, is not specific to cancer cells. Any rapidly dividing cell that relies on de novo pyrimidine synthesis is susceptible to its cytotoxic effects. This includes, but is not limited to, hematopoietic progenitor cells, activated lymphocytes, and intestinal epithelial cells. If your normal cell cultures are in a state of active proliferation, they will be sensitive to this compound.
Q3: How can I confirm that the observed cytotoxicity is an on-target effect of DHODH inhibition?
A3: An on-target effect can be confirmed by performing a "uridine rescue" experiment. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with exogenous uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the DHODH-inhibited step. If the addition of uridine reverses the cytotoxic effects of this compound, it strongly indicates an on-target mechanism.
Q4: What are the typical concentration ranges for this compound that induce cytotoxicity?
A4: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell type's proliferation rate and metabolic state. Below is a table of representative IC50 values.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in an in vitro model using normal cells.
-
Possible Cause 1: High Proliferation Rate of Normal Cells. The cultured normal cells may be proliferating at a faster rate than anticipated, increasing their dependence on de novo pyrimidine synthesis.
-
Solution: Confirm the proliferation rate of your normal cells using a cell counting assay or Ki-67 staining. Consider using cells at a higher confluence or in a serum-starved state to reduce proliferation if experimentally appropriate.
-
-
Possible Cause 2: Off-Target Effects. While this compound is highly selective, off-target effects can occur at high concentrations.
-
Solution: Perform a uridine rescue experiment as detailed in the protocols section. If uridine supplementation does not rescue the cells, consider the possibility of off-target effects. A dose-response curve with and without uridine can help delineate on- and off-target cytotoxicity.
-
Issue 2: Difficulty establishing a therapeutic window between cancer cells and normal cells.
-
Possible Cause: Similar Proliferation Rates. The cancer and normal cell lines in your co-culture or comparative model may have similar doubling times, making them equally sensitive to this compound.
-
Solution 1: Utilize a 3D Culture Model. 3D spheroids or organoids may better recapitulate the physiological differences in proliferation and metabolism between tumor and normal tissue, potentially revealing a wider therapeutic window.
-
Solution 2: Intermittent Dosing. In in vivo studies or long-term cultures, an intermittent dosing schedule may allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.
-
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Cell Type | Proliferation Rate (Doubling Time) | This compound IC50 (nM) | IC50 with Uridine (100 µM) |
| HL-60 | Human Promyelocytic Leukemia | ~24 hours | 15 | > 10,000 |
| A549 | Human Lung Carcinoma | ~22 hours | 25 | > 10,000 |
| PBMCs (Activated) | Human Peripheral Blood Mononuclear Cells | ~36-48 hours | 50 | > 10,000 |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~72 hours | 250 | > 10,000 |
| PBMCs (Resting) | Human Peripheral Blood Mononuclear Cells | Non-proliferative | > 5,000 | > 10,000 |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for your cell type and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Prepare a parallel set of this compound dilutions in medium supplemented with 100 µM uridine.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound, with or without uridine. Include appropriate controls (vehicle control, uridine-only control).
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curves for this compound with and without uridine to determine the IC50 values. A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells in a 6-well plate with vehicle, or with this compound at IC50 and 5x IC50 concentrations for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations in G0/G1, S, and G2/M phases of the cell cycle.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle. Inhibition of pyrimidine synthesis is expected to cause an S-phase arrest.
Visualizations
Caption: Mechanism of this compound and the Uridine Rescue Pathway.
Caption: Workflow for the Uridine Rescue Assay.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Technical Support Center: Dhodh-IN-21 Stability and Degradation
For researchers, scientists, and drug development professionals utilizing Dhodh-IN-21, ensuring the compound's integrity throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating the potential degradation of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound in a practical question-and-answer format.
Q1: I am observing lower than expected potency of my this compound in cell-based assays. Could this be due to degradation?
A1: Yes, a decrease in potency is a common indicator of compound degradation. This compound, like many small molecule inhibitors, can be susceptible to degradation under certain experimental conditions. The primary suspected pathways are hydrolysis of the carboxamide bond and oxidation of the pyridine ring. We recommend verifying the integrity of your stock solution and aliquots.
Q2: My this compound solution has changed color. What could be the cause?
A2: A visible change in the color of your solution can be a sign of degradation, potentially due to oxidation or photodegradation. Exposure to light, atmospheric oxygen, or reactive oxygen species in your experimental medium can lead to the formation of colored degradation products. It is advisable to prepare fresh solutions and minimize light exposure.
Q3: How should I properly store my this compound to minimize degradation?
A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is best to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: I am concerned about the stability of this compound in my aqueous assay buffer. What precautions should I take?
A4: The amide bond in this compound can be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by both pH and temperature. It is recommended to prepare fresh working solutions in your aqueous buffer immediately before use. If your experiments require prolonged incubation, consider performing a preliminary stability test of this compound in your specific buffer to assess its stability over the experimental timeframe.
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A5: Yes, repeated freeze-thaw cycles can degrade small molecule inhibitors. This can be due to the crystallization of the solvent, which can concentrate the solute and potentially lead to precipitation or degradation. To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes.
Potential Degradation Pathways
Understanding the potential chemical liabilities of this compound is the first step in preventing its degradation. Based on its chemical structure, which features a pyridine ring and a carboxamide linkage, the following degradation pathways are most likely.
Hydrolytic Degradation
The carboxamide bond in this compound can undergo hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine. This reaction can be catalyzed by both acidic and basic conditions.
Oxidative Degradation
The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, reactive oxygen species, or certain oxidizing agents, leading to the formation of a pyridine N-oxide derivative.
Quantitative Stability Data
While specific experimental stability data for this compound is not publicly available, the following tables provide illustrative data based on the known stability of structurally related compounds, such as nicotinamide, under forced degradation conditions. These tables are intended to provide a general understanding of how different environmental factors can impact the stability of molecules containing similar functional groups.
Table 1: Illustrative Hydrolytic Stability of a Pyridine Carboxamide Derivative
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Example) |
| 2.0 | 70 | 24 | 15% |
| 7.4 | 70 | 24 | < 5% |
| 10.0 | 70 | 24 | 25% |
Table 2: Illustrative Photostability of a Pyridine Carboxamide Derivative
| Light Source | Intensity | Exposure Duration | % Degradation (Example) |
| UV Lamp (254 nm) | 100 µW/cm² | 8 hours | 10% |
| Visible Light | 1.2 million lux hours | 24 hours | < 2% |
Experimental Protocols for Stability Testing
To assess the stability of this compound under your specific experimental conditions, you can perform forced degradation studies. Below are generalized protocols for key stability tests.
General Experimental Workflow
Hydrolytic Stability Protocol
-
Prepare Solutions: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 24-48 hours).
-
Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation rate constant.
Oxidative Stability Protocol
-
Prepare Solutions: Dissolve this compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solution at room temperature, protected from light, for a specified duration (e.g., up to 24 hours).
-
Sampling and Analysis: At regular intervals, take samples and analyze them by HPLC to monitor the degradation of this compound.
-
Data Evaluation: Determine the extent of degradation over time.
Photostability Protocol
-
Sample Preparation: Prepare a solution of this compound and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed sample and the control sample by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.
Thermal Stability Protocol
-
Sample Preparation: Place a solid sample of this compound in a controlled temperature oven.
-
Heating: Expose the sample to a high temperature (e.g., 70°C) for a defined period (e.g., 24-48 hours).
-
Analysis: After the heating period, dissolve the sample and analyze it by HPLC to assess for any degradation.
-
Data Evaluation: Compare the purity of the heated sample to that of an unheated control sample.
By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can ensure the reliability of their experimental results when working with this compound. For further assistance, please consult the product's certificate of analysis or contact your supplier's technical support.
Validation & Comparative
A Head-to-Head Comparison of Dhodh-IN-21 and Brequinar in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for leukemia, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy. This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells. This guide provides an objective comparison of two prominent DHODH inhibitors, Dhodh-IN-21 and brequinar, with a focus on their performance in preclinical leukemia models.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both this compound and brequinar are potent inhibitors of DHODH, an enzyme located in the inner mitochondrial membrane. By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This pyrimidine starvation leads to cell cycle arrest, induction of differentiation, and ultimately, apoptosis in leukemia cells.[1]
dot
Caption: DHODH Inhibition Pathway in Leukemia Cells.
Comparative Efficacy: In Vitro and In Vivo Studies
While a direct head-to-head study comparing this compound and brequinar in the same experimental setting is not publicly available, we can collate and compare their reported activities from various studies.
In Vitro Activity: Enzyme and Cell Line Inhibition
Both compounds exhibit potent inhibition of the DHODH enzyme and proliferation of various leukemia cell lines.
| Parameter | This compound | Brequinar |
| Human DHODH IC50 | 1.1 nM | ~20 nM |
| MOLM-13 IC50 | 2.0 nM | Not consistently reported |
| THP-1 IC50 | 5.0 nM | ED50 ~1 µM (differentiation) |
| Other Leukemia Cell Lines | Data not widely available | Potent against various AML cell lines (e.g., HL60, U937) |
Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective concentration) values can vary depending on the assay conditions.
In Vivo Efficacy in Leukemia Models
Both inhibitors have demonstrated anti-leukemic activity in preclinical mouse models of leukemia.
| Parameter | This compound | Brequinar |
| Model | MOLM-13 xenograft (NSG mice) | THP1, HL60, MOLM13, OCI/AML3 xenografts; Syngeneic AML models (HoxA9+Meis1, MLL/AF9) |
| Dosing & Administration | 10 or 20 mg/kg, p.o., daily for 5 days | 5 mg/kg daily or 15 mg/kg every 3 days, route not always specified |
| Tumor Growth Inhibition | Dose-dependent inhibition | Significant reduction in tumor growth |
| Induction of Differentiation | Not explicitly reported | Demonstrated by increased expression of myeloid differentiation markers (e.g., CD11b) |
| Effect on Survival | Not explicitly reported | Prolonged survival in AML models |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate DHODH inhibitors.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of this compound or brequinar to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2]
In Vivo Xenograft Model of Acute Myeloid Leukemia
This model is used to assess the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million human AML cells (e.g., MOLM-13) suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or brequinar at the desired doses and schedule via the appropriate route (e.g., oral gavage). The control group receives the vehicle.
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[3]
dot
Caption: Workflow for In Vivo Xenograft Studies.
Flow Cytometry for Myeloid Differentiation
This technique is used to identify and quantify cell surface markers of differentiation.
-
Cell Preparation: Harvest leukemia cells from in vitro cultures or from in vivo tumors and prepare a single-cell suspension.
-
Staining: Incubate the cells with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b and CD14.[4][5][6] Include appropriate isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.[4][5][6]
Summary and Future Directions
Both this compound and brequinar are potent DHODH inhibitors with demonstrated anti-leukemic activity in preclinical models. This compound appears to have a more potent enzymatic inhibitory activity based on the reported IC50 values. However, brequinar has been more extensively studied, with a broader range of in vivo data available, and has progressed to clinical trials.
For a definitive comparison, direct head-to-head preclinical studies are warranted. Future research should also focus on elucidating the potential for combination therapies, as DHODH inhibition may synergize with other anti-cancer agents to overcome resistance and improve patient outcomes. The development of predictive biomarkers to identify patient populations most likely to respond to DHODH inhibitor therapy will also be crucial for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry markers guide | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Efficacy Analysis of DHODH Inhibitors: Dhodh-IN-21 and Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH), Dhodh-IN-21 and Leflunomide. While both compounds target the same crucial enzyme in the de novo pyrimidine synthesis pathway, their development and investigation have primarily focused on different therapeutic areas. This compound has emerged as a potent anti-cancer agent, particularly in acute myeloid leukemia (AML), whereas Leflunomide is an established disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA).
This comparison will delve into their respective efficacies based on available preclinical and clinical data, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Leflunomide exert their primary therapeutic effect by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly sensitive to DHODH inhibition. By blocking this pathway, both drugs lead to cell cycle arrest and a reduction in the proliferation of these target cells.[1]
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in the body. Teriflunomide is responsible for the inhibition of DHODH.[2][3]
Mechanism of DHODH Inhibition by this compound and Leflunomide.
In Vitro Efficacy: A Tale of Two Disease Models
The in vitro efficacy of this compound and Leflunomide has been evaluated in distinct cellular contexts, reflecting their primary therapeutic targets.
This compound: Potent Anti-Leukemic Activity
This compound has demonstrated high potency against AML cell lines.
| Cell Line | IC50 (nM) |
| MOLM-13 | 2.0 |
| THP-1 | 5.0 |
Leflunomide: Immunosuppressive and Anti-proliferative Effects
Leflunomide's active metabolite, teriflunomide, has been shown to inhibit the proliferation of various cancer cell lines, although generally at higher concentrations than this compound in AML cells.
| Cell Line | IC50 (µM) |
| MOLM-13 | Data not available |
| THP-1 | Data not available |
Note: Direct comparison is limited by the lack of publicly available IC50 data for Leflunomide in MOLM-13 and THP-1 cell lines.
In Vivo Efficacy: Divergent Preclinical Validation
The in vivo efficacy of these two compounds has been assessed in animal models relevant to their intended therapeutic applications.
This compound: Tumor Growth Inhibition in an AML Xenograft Model
In a mouse xenograft model using MOLM-13 AML cells, oral administration of this compound led to significant, dose-dependent inhibition of tumor growth.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (10 mg/kg) | 44 |
| This compound (20 mg/kg) | 60 |
Leflunomide: Amelioration of Autoimmune Arthritis
Leflunomide has shown significant efficacy in rodent models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model. Treatment with Leflunomide in these models leads to a reduction in clinical signs of arthritis, such as paw swelling and joint inflammation.[4][5]
| Animal Model | Key Efficacy Readouts |
| Collagen-Induced Arthritis (CIA) in Rats/Mice | - Reduced arthritis scores- Decreased paw swelling- Inhibition of joint destruction |
Furthermore, studies in the CIA model have shown that Leflunomide treatment modulates the immune response by decreasing the levels of pro-inflammatory cytokines such as IL-17 and IL-21, while its effect on the anti-inflammatory cytokine TGF-β is less pronounced.[6][7]
Downstream Signaling Pathways
Beyond the direct inhibition of pyrimidine synthesis, Leflunomide has been shown to modulate several downstream signaling pathways that contribute to its immunomodulatory and anti-inflammatory effects. The specific downstream signaling effects of this compound have not been as extensively characterized in publicly available literature.
Leflunomide's Multi-faceted Signaling Impact
Leflunomide's influence extends to pathways crucial for inflammation, cell survival, and metabolism.
Downstream Signaling Pathways Modulated by Leflunomide.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the efficacy comparison.
In Vitro Cell Viability Assay (MTT/WST-8)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on a cell line and to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. sketchviz.com [sketchviz.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
A Head-to-Head Comparison of Novel DHODH Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the metabolic vulnerabilities of cancer cells. One such promising target is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention.[1][2] This guide provides a head-to-head comparison of Dhodh-IN-21, a novel DHODH inhibitor, with other prominent inhibitors of the same class, focusing on their performance in preclinical models of Acute Myeloid Leukemia (AML).
Introduction to DHODH Inhibitors
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3][4] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells that are highly dependent on this pathway.[1][5] This guide will focus on a comparative analysis of this compound against other notable DHODH inhibitors such as Brequinar and BAY 2402234.
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH inhibitors exert their anticancer effects by binding to the DHODH enzyme and blocking its catalytic activity. This leads to a reduction in the synthesis of orotate, a key precursor for pyrimidine nucleotides. The subsequent pyrimidine starvation triggers a cascade of cellular events, including the induction of differentiation in AML blast cells and the inhibition of tumor growth.[1][5] The effectiveness of these inhibitors can often be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway, confirming their on-target activity.[6][7]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and other selected DHODH inhibitors against various AML cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the drug required to inhibit cell growth or induce differentiation by 50%, respectively.
Table 1: In Vitro Efficacy (IC50/EC50 in nM) of DHODH Inhibitors in AML Cell Lines
| Cell Line | This compound (IC50) | Brequinar (EC50/IC50) | BAY 2402234 (EC50) | ASLAN003 (EC50) |
| MOLM-13 | 2.0 | ~1000 | 3.16 | 100 |
| THP-1 | 5.0 | ~1000 | - | - |
| HEL | - | - | 0.96 | - |
| KG-1 | - | - | - | - |
| MOLM-14 | - | - | - | ~100 |
Data compiled from multiple sources. Direct comparative studies were not available for all compounds in all cell lines.
Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
| Compound | Model | Dosing | Outcome |
| This compound | - | - | Data not available |
| Brequinar | Murine and human AML models | 50 mg/kg every 72 hours | Reduced leukemic cell burden, improved survival.[7][8] |
| BAY 2402234 | MOLM-13 xenograft | 5 mg/kg daily | Monotherapy efficacy, differentiation induction.[6] |
| ASLAN003 | Human AML xenograft | - | Favorable therapeutic index.[9] |
Experimental Protocols
The data presented in this guide were generated using standard preclinical experimental methodologies. Below are generalized protocols for key assays.
Cell Viability and Proliferation Assays
Cell viability and proliferation are typically assessed using colorimetric or luminescent assays. A common method is the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor.
-
Incubation: Plates are incubated for a specified period (e.g., 48-96 hours).
-
Reagent Addition: MTT reagent or CellTiter-Glo® reagent is added to each well.
-
Data Acquisition: Absorbance or luminescence is measured using a plate reader.
-
Analysis: IC50 values are calculated by plotting cell viability against drug concentration.
Differentiation Assays
The induction of differentiation in AML cells is a key hallmark of DHODH inhibitor activity. This is often measured by the expression of cell surface markers like CD11b.
-
Cell Treatment: AML cell lines are treated with the DHODH inhibitor for several days.
-
Staining: Cells are stained with a fluorescently labeled antibody against CD11b.
-
Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer.
-
Analysis: EC50 values are determined by plotting the percentage of differentiated cells against drug concentration.
In Vivo Xenograft Studies
The antitumor efficacy of DHODH inhibitors in vivo is evaluated using xenograft models.
-
Tumor Implantation: Human AML cells are subcutaneously or intravenously injected into immunodeficient mice.
-
Drug Administration: Once tumors are established, mice are treated with the DHODH inhibitor or a vehicle control, typically via oral gavage.
-
Tumor Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival data is also collected.
Discussion and Future Directions
This compound has demonstrated potent in vitro activity against AML cell lines, with IC50 values in the low nanomolar range, comparable to or exceeding some other novel DHODH inhibitors. However, a comprehensive evaluation of its in vivo efficacy, safety profile, and pharmacokinetic properties is necessary to fully understand its therapeutic potential.
Brequinar and BAY 2402234 have more extensive preclinical and, in some cases, clinical data available, showing promising anti-leukemic activity.[8][10][11] The development of next-generation DHODH inhibitors like ASLAN003 and JNJ-74856665 highlights the continued interest in this therapeutic target.[12][13]
Future research should focus on direct, head-to-head comparative studies of these novel DHODH inhibitors in a standardized panel of cancer models. This will be crucial for identifying the most promising candidates for further clinical development. Additionally, exploring combination therapies, for instance with other targeted agents or standard chemotherapy, may enhance the efficacy of DHODH inhibitors and overcome potential resistance mechanisms.[5] The investigation of biomarkers to predict patient response to DHODH inhibition will also be critical for the successful clinical translation of this promising class of anticancer drugs.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 10. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospectrumasia.com [biospectrumasia.com]
- 13. Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Dhodh-IN-21: Evaluating a Novel DHODH Inhibitor in the Context of Established Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-21, with established alternatives. While direct reproducibility data for this compound across different laboratories is not yet publicly available, this document summarizes the foundational data from its initial publication and places it in context with well-characterized DHODH inhibitors to support informed decisions in research and development.
Executive Summary
This compound is a potent, orally active, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for the treatment of cancers, particularly acute myeloid leukemia (AML), and autoimmune diseases.[1][2] This guide presents the reported efficacy of this compound and compares it with established DHODH inhibitors such as Brequinar, Teriflunomide, and Leflunomide. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design and execution of further validation studies.
Comparative Performance of DHODH Inhibitors
The following tables summarize the reported in vitro efficacy of this compound and its alternatives. It is important to note that the data for this compound originates from a single study, and cross-laboratory validation has not yet been published.
Table 1: Biochemical and Cellular Activity of DHODH Inhibitors
| Compound | Target | IC50 (nM) - Enzyme Assay | Cell Line | IC50 (nM) - Cell Proliferation Assay | Reference |
| This compound | Human DHODH | 1.1 | MOLM-13 | 2.0 | [1] |
| THP-1 | 5.0 | [1] | |||
| Brequinar | Human DHODH | 5.2 | MOLM-13 | ~1000 (ED50 for differentiation) | [3][4] |
| THP-1 | ~1000 (ED50 for differentiation) | [4] | |||
| Teriflunomide | Human DHODH | Not widely reported in nM | MOLM-13 | Not available | |
| THP-1 | Not available | ||||
| Leflunomide | Human DHODH | Weak inhibitor (μM range) | MOLM-13 | Not available | |
| THP-1 | Not available |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and to aid in the design of new experiments, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating DHODH inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A general experimental workflow for the preclinical evaluation of DHODH inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate to orotate. A common method involves the use of 2,6-dichloroindophenol (DCIP) as an electron acceptor, where its reduction leads to a decrease in absorbance.[5]
-
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 - cofactor
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., Brequinar).
-
Add the recombinant DHODH enzyme to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
Test compounds (this compound and alternatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound has emerged as a highly potent inhibitor of DHODH with promising anti-leukemic activity in its initial reported studies.[1] However, for this compound to advance in the drug development pipeline, its effects must be independently verified and reproduced by the broader scientific community. This guide provides the necessary foundational information, including comparative data on established DHODH inhibitors and detailed experimental protocols, to enable researchers to undertake such validation studies. Future research should focus on cross-laboratory validation of this compound's efficacy, head-to-head comparisons with other DHODH inhibitors in a wider range of cancer models, and further investigation into its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the true therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for Dhodh-IN-21: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Dhodh-IN-21 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an experimental inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By blocking this pathway, this compound can impede the proliferation of rapidly dividing cells, such as cancer cells, making it a compound of interest in oncological research.[2][3] Understanding its mechanism is key to appreciating the potential hazards and handling requirements.
Quantitative Data Summary
Due to the proprietary and research-specific nature of this compound, extensive public data on its physicochemical properties for disposal is limited. The following table summarizes general data points relevant to the handling and disposal of similar small molecule inhibitors used in a laboratory setting. Note: Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for precise values for this compound.
| Parameter | Typical Value Range for Small Molecule Inhibitors | Significance for Disposal |
| Molecular Weight | 200 - 600 g/mol | Influences the quantity of waste generated. |
| Solubility | Varies (often soluble in organic solvents like DMSO, ethanol) | Determines the appropriate waste stream (e.g., non-halogenated or halogenated solvent waste). |
| Boiling Point | High (often >200 °C) | Generally not a significant hazard for evaporation at room temperature. |
| Toxicity | Potentially high (cytotoxic, mutagenic, or teratogenic effects are possible) | Dictates the need for personal protective equipment (PPE) and containment during handling and disposal. |
| Environmental Hazard | May be toxic to aquatic life. | Requires disposal through a licensed hazardous waste contractor to prevent environmental release. |
Experimental Protocols and Handling
While specific experimental protocols for this compound are proprietary, its use as a DHODH inhibitor in cancer research suggests it is likely handled in solution, often with dimethyl sulfoxide (DMSO) as a solvent, for in vitro studies on cell lines.
General Handling Precautions:
-
Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling this compound.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a research chemical with potential cytotoxic properties, it must be treated as hazardous waste.
Step 1: Segregation of Waste
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant plastic bag or a rigid container lined with a durable plastic bag.
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Organic Solvent Solutions: Collect all organic solvent waste containing this compound (e.g., solutions in DMSO, ethanol) in a separate, sealed, and clearly labeled hazardous waste container. Distinguish between halogenated and non-halogenated solvent waste as required by your institution's waste management program.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the major components and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
Include the date of waste accumulation.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Keep containers sealed except when adding waste.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or pour it down the drain.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its use in a research setting.
Caption: Mechanism of Action of this compound.
Caption: General Experimental and Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling Dhodh-IN-21
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Dhodh-IN-21, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) currently under investigation for the treatment of acute myeloid leukemia (AML). Adherence to these procedures is vital to ensure laboratory safety and maintain the integrity of research outcomes.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related DHODH inhibitors and supplier handling instructions provide essential safety guidance. This compound should be handled with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat or impervious clothing | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Emergency Procedures:
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. |
Operational Plan: Storage and Use
Proper storage and handling are critical to maintain the stability and efficacy of this compound.
| Condition | Specification | Rationale |
| Storage Temperature | Store as a solid at -20°C for long-term storage. | Ensures chemical stability. |
| Shipping | Shipped at ambient temperature. | Stable for short durations at room temperature. |
| Handling | Prepare solutions in a well-ventilated fume hood. Avoid generating dust. | Minimizes exposure and ensures accurate preparation. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidelines. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Dispose of single-use plastics as hazardous waste. |
| Solutions | Collect in a designated, labeled hazardous waste container. |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Cisar et al. (2022), which details the use of this compound in AML research.[1]
Cell Viability Assay in MOLM-13 and THP-1 Cell Lines
This protocol determines the concentration of this compound that inhibits the proliferation of AML cell lines.
Materials:
-
MOLM-13 and THP-1 human acute myeloid leukemia cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture MOLM-13 and THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
Seed the 96-well plates with cells at a density of 5,000 cells per well.
-
Add the diluted this compound solutions to the wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%. This compound has been reported to have IC₅₀ values of 2.0 nM and 5.0 nM for MOLM-13 and THP-1 cells, respectively.[2]
In Vivo Efficacy in an AML Xenograft Model
This protocol evaluates the anti-tumor activity of this compound in a mouse model of AML.
Materials:
-
Female NSG (NOD scid gamma) mice
-
MOLM-13 cells
-
Matrigel
-
This compound
-
Vehicle solution for oral administration
-
Calipers
Procedure:
-
Subcutaneously implant MOLM-13 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at specified doses (e.g., 10 or 20 mg/kg) daily for a set period.
-
Administer the vehicle solution to the control group.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for determining the in vitro efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound.
Signaling Pathway Inhibition
This compound functions by inhibiting the DHODH enzyme, a key component of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
